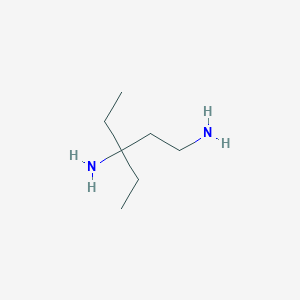
3-Ethylpentane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Éthylpentane-1,3-diamine est un composé organique de formule moléculaire C7H18N2. Il s'agit d'une diamine, ce qui signifie qu'il contient deux groupes amine (-NH2) liés à une chaîne hydrocarbonée.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la 3-éthylpentane-1,3-diamine implique généralement la réaction du 3-éthylpentane-1,3-diol avec de l'ammoniac ou une source d'amine sous haute température et pression. La réaction peut être catalysée par des métaux de transition tels que le nickel ou le palladium pour améliorer le rendement et la sélectivité.
Méthodes de Production Industrielle : La production industrielle de 3-éthylpentane-1,3-diamine peut impliquer des réacteurs à écoulement continu où les réactifs sont mélangés et chauffés dans des conditions contrôlées. Cette méthode garantit une qualité de produit constante et une évolutivité. L'utilisation de catalyseurs et des conditions de réaction optimisées peut améliorer l'efficacité du processus.
Types de Réactions :
Oxydation : La 3-éthylpentane-1,3-diamine peut subir des réactions d'oxydation pour former les composés nitro ou les amides correspondants.
Réduction : Elle peut être réduite pour former des amines primaires ou d'autres composés azotés réduits.
Substitution : Les groupes amine peuvent participer à des réactions de substitution nucléophile, remplaçant d'autres groupes fonctionnels dans les molécules organiques.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les composés halogénés et les bases fortes comme l'hydroxyde de sodium sont des réactifs typiques.
Produits Principaux :
Oxydation : Composés nitro, amides.
Réduction : Amines primaires.
Substitution : Divers composés organiques substitués en fonction des réactifs utilisés.
4. Applications de la Recherche Scientifique
3-Éthylpentane-1,3-diamine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et en tant que ligand en chimie de coordination.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse d'intermédiaires pharmaceutiques.
Industrie : Utilisé dans la production de polymères et de résines, où sa structure diamine contribue à la formation de matériaux solides et durables.
5. Mécanisme d'Action
Le mécanisme d'action de la 3-éthylpentane-1,3-diamine implique son interaction avec diverses cibles moléculaires. Les groupes amine peuvent former des liaisons hydrogène et se coordonner avec les ions métalliques, influençant les voies biochimiques et les processus catalytiques. Les effets du composé sont médiés par sa capacité à donner ou à accepter des électrons, à participer à des attaques nucléophiles et à stabiliser les états de transition dans les réactions chimiques.
Composés Similaires :
- 3-Méthylpentane-1,3-diamine
- 2-Éthylpentane-1,3-diamine
- 3-Éthylhexane-1,3-diamine
Comparaison : La 3-éthylpentane-1,3-diamine est unique en raison de sa substitution éthylique spécifique au troisième carbone, qui influence sa réactivité et ses propriétés physiques. Comparé à ses analogues, il peut présenter des points d'ébullition, une solubilité et des schémas de réactivité différents, le rendant approprié pour des applications spécifiques où ces propriétés sont avantageuses.
Applications De Recherche Scientifique
3-Ethylpentane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its diamine structure contributes to the formation of strong, durable materials.
Mécanisme D'action
The mechanism of action of 3-ethylpentane-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The compound’s effects are mediated through its ability to donate or accept electrons, participate in nucleophilic attacks, and stabilize transition states in chemical reactions.
Comparaison Avec Des Composés Similaires
- 3-Methylpentane-1,3-diamine
- 2-Ethylpentane-1,3-diamine
- 3-Ethylhexane-1,3-diamine
Comparison: 3-Ethylpentane-1,3-diamine is unique due to its specific ethyl substitution at the third carbon, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
143554-14-7 |
|---|---|
Formule moléculaire |
C7H18N2 |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
3-ethylpentane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-3-7(9,4-2)5-6-8/h3-6,8-9H2,1-2H3 |
Clé InChI |
LVFJDWMKKSWNKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
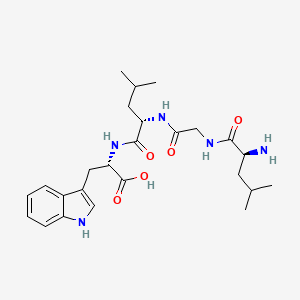
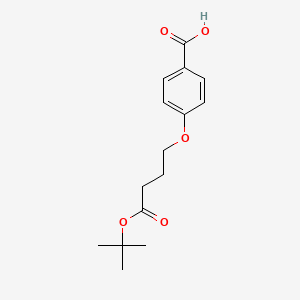
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
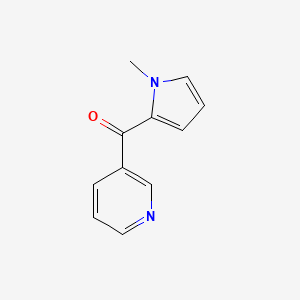
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)

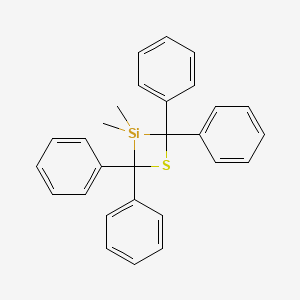


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)
